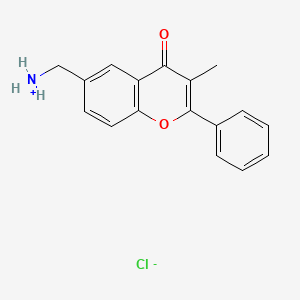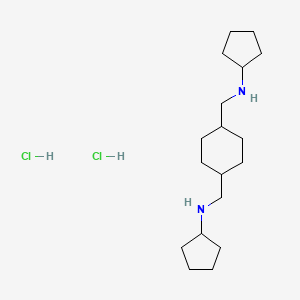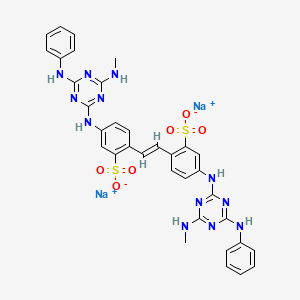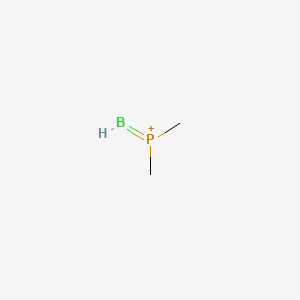
6-(Aminomethyl)-3-methyl-flavone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-3-methyl-flavone hydrochloride is a chemical compound that belongs to the flavone class of compounds. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of an aminomethyl group at the 6th position and a methyl group at the 3rd position on the flavone backbone, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methyl-flavone hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the flavone backbone, which can be derived from various starting materials such as 2-hydroxyacetophenone and benzaldehyde.
Formation of the Flavone Core: The flavone core is formed through a series of condensation reactions, often involving the use of catalysts such as acids or bases to facilitate the cyclization process.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the flavone core under controlled conditions.
Methylation: The methyl group is introduced at the 3rd position using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-methyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
Oxidation: Oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives with different functional groups.
Scientific Research Applications
6-(Aminomethyl)-3-methyl-flavone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavone derivatives and other organic compounds.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-methyl-flavone hydrochloride involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-flavone hydrochloride: Lacks the methyl group at the 3rd position.
3-Methyl-flavone hydrochloride: Lacks the aminomethyl group at the 6th position.
6-(Aminomethyl)-3-ethyl-flavone hydrochloride: Contains an ethyl group instead of a methyl group at the 3rd position.
Uniqueness
6-(Aminomethyl)-3-methyl-flavone hydrochloride is unique due to the specific combination of the aminomethyl and methyl groups on the flavone backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
101442-02-8 |
|---|---|
Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |
InChI Key |
QCZCOGXOBWVRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













